(S)-(-)-1-(4-Bromophenyl)ethylamine

Catalog No.
S669398
CAS No.
27298-97-1
M.F
C8H10BrN
M. Wt
200.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1-(4-Bromophenyl)ethylamine

CAS Number

27298-97-1

Product Name

(S)-(-)-1-(4-Bromophenyl)ethylamine

IUPAC Name

(1S)-1-(4-bromophenyl)ethanamine

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

InChI

InChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1

InChI Key

SOZMSEPDYJGBEK-LURJTMIESA-N

SMILES

CC(C1=CC=C(C=C1)Br)N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)N

The exact mass of the compound (S)-(-)-1-(4-Bromophenyl)ethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-1-(4-Bromophenyl)ethylamine (CAS: 27298-97-1) is a highly pure (>98% ee) chiral primary amine featuring a para-bromo substituted phenyl ring. This dual-functionality molecule serves as a critical building block in pharmaceutical and agrochemical synthesis, combining a stable, pre-resolved chiral center with an active aryl bromide handle. Commercially available at high enantiomeric purity, it is primarily procured to bypass inefficient racemic resolution steps and to enable direct transition-metal-catalyzed cross-coupling reactions in the modular synthesis of complex active pharmaceutical ingredients (APIs) and asymmetric catalysts.

Substituting this specific compound with its unbrominated analog, (S)-(-)-1-Phenylethylamine, eliminates the aryl bromide handle, rendering the molecule inert to standard palladium-catalyzed cross-coupling reactions and preventing modular functionalization . Conversely, substituting with racemic 1-(4-Bromophenyl)ethylamine requires downstream diastereomeric salt crystallization, which immediately caps the theoretical yield of the desired enantiomer at 50% and introduces multiple labor-intensive recrystallization cycles [1]. Finally, using the (R)-(+) enantiomer leads to inverted stereocenters in downstream APIs, completely abolishing target biological activity, such as in the synthesis of P2X7 receptor antagonists .

Cross-Coupling Reactivity vs. Unbrominated Analogs

The presence of the para-bromo substituent in (S)-(-)-1-(4-Bromophenyl)ethylamine enables direct participation in palladium-catalyzed cross-coupling reactions, acting as a highly reactive electrophile. In contrast, the unbrominated analog, (S)-(-)-1-Phenylethylamine, lacks this functional handle and exhibits 0% conversion under standard Suzuki or Buchwald-Hartwig coupling conditions. This reactivity difference allows for the modular extension of the aromatic system without requiring harsh, late-stage bromination protocols that risk racemization of the sensitive chiral amine center .

Evidence DimensionAryl functionalization yield via Pd-catalysis
Target Compound DataHigh yield (>80%) in standard cross-coupling
Comparator Or Baseline(S)-(-)-1-Phenylethylamine (0% yield, inert)
Quantified Difference>80% absolute yield difference
ConditionsPalladium-catalyzed cross-coupling conditions (e.g., Suzuki/Buchwald-Hartwig)

Procurement of the brominated analog is essential for synthetic routes requiring downstream modular functionalization of the phenyl ring.

Process Yield and Atom Economy vs. Racemic Mixtures

Procuring pre-resolved (S)-(-)-1-(4-Bromophenyl)ethylamine with >98% enantiomeric excess (ee) fundamentally alters the atom economy of downstream API synthesis. When starting with racemic 1-(4-Bromophenyl)ethylamine, manufacturers must perform diastereomeric salt crystallization (e.g., using chiral acids), which inherently limits the theoretical maximum yield of the desired (S)-enantiomer to 50%, with practical yields often falling below 40% after necessary recrystallizations to achieve >98% ee [1]. Utilizing the pre-resolved (S)-enantiomer provides a theoretical yield of 100% for the desired stereoisomer, effectively halving the required raw material input and eliminating a major process bottleneck .

Evidence DimensionMaximum theoretical yield of (S)-configured intermediate
Target Compound Data100% (pre-resolved, >98% ee)
Comparator Or BaselineRacemic 1-(4-Bromophenyl)ethylamine (≤50% theoretical, <40% practical)
Quantified Difference>60% absolute increase in practical yield
ConditionsDownstream synthesis requiring enantiopure (S)-configuration

Eliminating the resolution step directly reduces raw material costs by over 50% and streamlines manufacturing timelines.

Stereospecificity in Receptor Antagonist Synthesis

The biological efficacy of pharmaceuticals derived from this building block is strictly dependent on its stereochemistry. For example, in the synthesis of P2X7 receptor antagonists (e.g., (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine), the (S)-(-)-1-(4-Bromophenyl)ethylamine precursor directly dictates the active conformation of the final drug . Substituting with the (R)-(+) enantiomer results in the formation of the opposite diastereomer/enantiomer of the API, which typically exhibits a multi-fold drop in receptor binding affinity and fails to meet pharmacological release criteria . The guaranteed >98.0% ee (sum of enantiomers, GC) of the commercial (S)-grade ensures reproducibility in these sensitive biological assays .

Evidence DimensionDownstream API target binding affinity / stereochemical viability
Target Compound DataYields active P2X7 antagonist
Comparator Or Baseline(R)-(+)-1-(4-Bromophenyl)ethylamine (Yields inactive/off-target isomer)
Quantified DifferenceBinary shift from active to inactive pharmaceutical ingredient
ConditionsSynthesis of (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine

Procurement of the exact (S)-enantiomer is non-negotiable for synthesizing biologically active target molecules without fatal loss of potency.

Modular Synthesis of Chiral APIs

The compound is the optimal choice where the para-bromo group is required for late-stage Suzuki or Buchwald-Hartwig cross-coupling to build complex pharmaceutical scaffolds, and the (S)-stereocenter must be preserved without racemization .

Development of P2X7 Receptor Antagonists

Specifically utilized as the exact stereochemical precursor for (S)-1-(1-(4-bromophenyl)ethyl)-2-cyano-3-(quinoline-5-yl)guanidine, a potent radioligand and antagonist, where the (R)-enantiomer would yield an inactive drug .

Asymmetric Catalysis Ligand Design

Procured to synthesize chiral bidentate or tridentate ligands where the rigid (S)-phenylethylamine motif provides stereocontrol, and the bromo group allows for immobilization on solid supports or extension of the ligand framework .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (81.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (81.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (81.25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (81.25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Dates

Last modified: 08-15-2023

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